molecular formula C18H27N3O B258328 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

カタログ番号 B258328
分子量: 301.4 g/mol
InChIキー: JHDWHFFUUJQKLV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide, also known as DAPA, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. DAPA has been shown to have a high affinity for the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival.

作用機序

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide exerts its therapeutic effects by inhibiting the activity of the protein SIRT2, which is involved in regulating cellular processes such as gene expression, metabolism, and cell survival. SIRT2 has been shown to be overexpressed in various cancers and neurodegenerative disorders, and its inhibition by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide leads to the suppression of tumor growth and neuroprotective effects.
Biochemical and Physiological Effects
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth and metastasis, neuroprotective effects, and improvements in glucose and lipid metabolism. In addition, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have anti-inflammatory effects and to modulate the immune system.

実験室実験の利点と制限

One of the main advantages of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its high selectivity for SIRT2, which allows for the specific inhibition of this protein without affecting other cellular processes. However, one limitation of using N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

将来の方向性

For the study of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide include the development of more efficient synthesis methods, the optimization of dosing regimens for therapeutic applications, and the exploration of its potential in other diseases beyond cancer, neurodegenerative disorders, and metabolic disorders. In addition, further research is needed to elucidate the mechanisms underlying the therapeutic effects of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide and to identify potential side effects or toxicity.

合成法

The synthesis of N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide involves a multi-step process that begins with the reaction of 1-adamantanecarboxylic acid with thionyl chloride to produce 1-chloroadamantane. The resulting compound is then reacted with 1,3-dimethyl-4-amino-pyrazole to produce 1-(1,3-dimethyl-4-pyrazolyl)-adamantane. Finally, the compound is treated with methylamine to produce the final product, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide.

科学的研究の応用

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In metabolic disorders, N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide has been shown to improve glucose and lipid metabolism in animal models of type 2 diabetes and obesity.

特性

製品名

N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-adamantanecarboxamide

分子式

C18H27N3O

分子量

301.4 g/mol

IUPAC名

N-[(1,3-dimethylpyrazol-4-yl)methyl]-N-methyladamantane-1-carboxamide

InChI

InChI=1S/C18H27N3O/c1-12-16(11-21(3)19-12)10-20(2)17(22)18-7-13-4-14(8-18)6-15(5-13)9-18/h11,13-15H,4-10H2,1-3H3

InChIキー

JHDWHFFUUJQKLV-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

正規SMILES

CC1=NN(C=C1CN(C)C(=O)C23CC4CC(C2)CC(C4)C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。